N,N-dimethyl-2-(5-nitro-1H-benzimidazol-1-yl)ethanamine
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Overview
Description
N,N-dimethyl-2-(5-nitro-1H-benzimidazol-1-yl)ethanamine is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities . This compound is characterized by the presence of a nitro group at the 5-position of the benzimidazole ring and a dimethylaminoethyl side chain at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-(5-nitro-1H-benzimidazol-1-yl)ethanamine typically involves the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative, followed by nitration and subsequent alkylation. One common method involves the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate to form the benzimidazole core . The nitro group is then introduced via nitration using nitric acid. Finally, the dimethylaminoethyl side chain is added through alkylation using dimethylamine and an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-(5-nitro-1H-benzimidazol-1-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, at the available positions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Hydrogen peroxide or other oxidizing agents.
Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed
Reduction: Formation of N,N-dimethyl-2-(5-amino-1H-benzimidazol-1-yl)ethanamine.
Oxidation: Formation of this compound N-oxide.
Substitution: Formation of halogenated or nitrated derivatives of the benzimidazole ring.
Scientific Research Applications
N,N-dimethyl-2-(5-nitro-1H-benzimidazol-1-yl)ethanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-(5-nitro-1H-benzimidazol-1-yl)ethanamine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and antiparasitic effects . The benzimidazole ring can also interact with enzymes and receptors, modulating their activity and leading to anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-2-(5-nitro-1H-benzimidazol-1-yl)ethanamine: Similar structure but with ethyl groups instead of methyl groups.
N,N-dimethyl-2-(5-amino-1H-benzimidazol-1-yl)ethanamine: Similar structure but with an amino group instead of a nitro group.
N,N-dimethyl-2-(5-chloro-1H-benzimidazol-1-yl)ethanamine: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
N,N-dimethyl-2-(5-nitro-1H-benzimidazol-1-yl)ethanamine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can undergo reduction to form reactive intermediates, making this compound particularly useful in antimicrobial and antiparasitic applications .
Properties
IUPAC Name |
N,N-dimethyl-2-(5-nitrobenzimidazol-1-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-13(2)5-6-14-8-12-10-7-9(15(16)17)3-4-11(10)14/h3-4,7-8H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVOOVHBCHKPFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C=NC2=C1C=CC(=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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